

Application Notes and Protocols: Catalytic Reactions Involving 2,3-Difluoro-4-methoxyaniline

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Compound of Interest

Compound Name: 2,3-Difluoro-4-methoxyaniline

Cat. No.: B125198

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for catalytic reactions involving **2,3-Difluoro-4-methoxyaniline**, a key building block in the synthesis of complex organic molecules for pharmaceutical and medicinal chemistry research.

Palladium-Catalyzed Synthesis of 2,3-Difluoro-4-methoxyaniline

A common and efficient method for the preparation of **2,3-Difluoro-4-methoxyaniline** is through the palladium-catalyzed hydrogenation of its corresponding nitro precursor, 1,2-difluoro-3-methoxy-4-nitrobenzene. This reaction is fundamental for generating the aniline required for subsequent coupling reactions.

Quantitative Data

Parameter	Value	Reference
Catalyst	Palladium on Carbon (Pd/C)	[1]
Solvent	Methanol (MeOH)	[1]
Reactant	1,2-difluoro-3-methoxy-4-nitrobenzene	[1]
Product	2,3-difluoro-4-methoxyaniline	[1]
Yield	Not explicitly stated, but implied to be high	[1]

Experimental Protocol: Palladium-Catalyzed Hydrogenation

Materials:

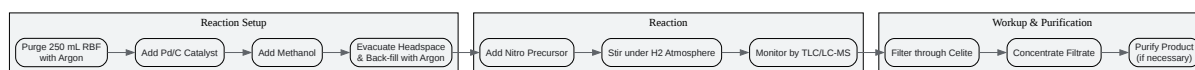
- 1,2-difluoro-3-methoxy-4-nitrobenzene
- Degussa grade Palladium on Carbon (Pd/C)
- Methanol (MeOH)
- Argon or Nitrogen gas
- Round bottom flask
- Standard laboratory glassware and purification apparatus

Procedure:[1]

- Add Degussa grade Pd/C (1.125 g, 1.058 mmol) to a 250 mL round bottom flask that has been previously purged with argon.
- Carefully wet the Pd/C with a few milliliters of MeOH before adding the full amount of solvent (42.3 ml).

- Evacuate the headspace of the flask until the solvent begins to bubble slightly, and then back-fill with argon.
- Add the 1,2-difluoro-3-methoxy-4-nitrobenzene to the reaction mixture.
- The reaction is stirred under a hydrogen atmosphere (typically using a balloon or a hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
- The filtrate is concentrated under reduced pressure to yield the crude **2,3-difluoro-4-methoxyaniline**, which can be purified further if necessary.

Experimental Workflow



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*Workflow for Pd-catalyzed synthesis of **2,3-Difluoro-4-methoxyaniline**.*

Nucleophilic Aromatic Substitution (S_NAr) for C-N Bond Formation

2,3-Difluoro-4-methoxyaniline can be utilized in nucleophilic aromatic substitution reactions to form C-N bonds, a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.^[2] The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic attack.

Quantitative Data

Reactant 1	Reactant 2	Product	Solvent	Yield	Reference
4-Chloro-2-methylthieno[3,2-d]pyrimidine	2,3-Difluoro-4-methoxyaniline	N-(2,3-Difluoro-4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine	Not specified, likely a polar aprotic solvent	60%	[2]

Experimental Protocol: SNAr Reaction

Materials:[2]

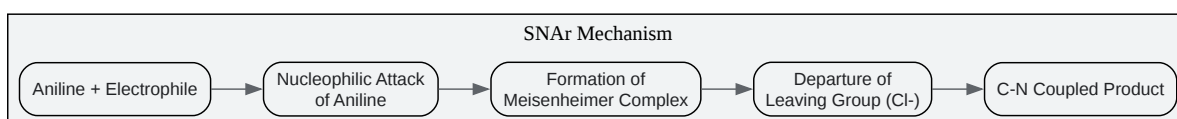
- 4-Chloro-2-methylthieno[3,2-d]pyrimidine (179a) (200 mg, 1.08 mmol)
- **2,3-Difluoro-4-methoxyaniline** (189 mg, 1.19 mmol)
- Appropriate solvent (e.g., DMF, DMSO, or NMP)
- Base (e.g., DIEA, K₂CO₃)
- Standard laboratory glassware for reaction, workup, and purification

Procedure:[2]

- To a solution of 4-Chloro-2-methylthieno[3,2-d]pyrimidine (1.0 eq) in a suitable polar aprotic solvent, add **2,3-Difluoro-4-methoxyaniline** (1.1 eq) and a base (e.g., DIEA, 2.0 eq).
- The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS for the disappearance of the starting material.
- Upon completion, the reaction is cooled to room temperature.
- The reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired N-(2,3-Difluoro-4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine.

Reaction Mechanism



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Generalized mechanism for the SNAr reaction.

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References

- 1. WO2018013774A1 - Bicyclic heteroaryl substituted compounds - Google Patents [patents.google.com]
- 2. dsc.duq.edu [dsc.duq.edu]
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